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Compound of Interest

Compound Name: 2,8-Quinolinediol

Cat. No.: B032275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,8-
Quinolinediol, a quinoline derivative of interest in various research fields, including drug

development and metabolomics. This document presents available data for Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by

detailed experimental protocols where accessible in the cited literature.

Introduction to 2,8-Quinolinediol
2,8-Quinolinediol, also known as 8-hydroxycarbostyril, is a heterocyclic organic compound. It

exists in tautomeric equilibrium with 8-hydroxy-2(1H)-quinolinone, with the latter being the

predominant form in the solid state. This compound and its derivatives are investigated for their

potential biological activities and are identified as metabolites in biological systems. Accurate

spectroscopic characterization is fundamental for its unambiguous identification and for

understanding its chemical behavior in various environments.

Spectroscopic Data
The following sections summarize the available quantitative spectroscopic data for 2,8-
Quinolinediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. For 2,8-Quinolinediol, solid-state NMR data is particularly relevant due to the

compound's predominant tautomeric form in the solid phase.

A key study by Claramunt et al. investigated the polymorphism of 8-hydroxyquinolin-2(1H)-one

using solid-state NMR and X-ray crystallography.[1][2] While the full detailed spectral data from

this specific study requires access to the complete publication, the abstract confirms the use of

solid-state NMR for structural elucidation.

For comparison and interpretation purposes, the ¹H and ¹³C NMR data for a closely related

derivative, 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, are presented below. These

values can provide insight into the expected chemical shifts for the quinoline ring system of 2,8-
Quinolinediol.

Table 1: ¹H NMR Spectral Data of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.55 d 9.8

H-4 7.98 d 9.8

H-5 7.63 dd 8.1, 1.4

H-6 7.23 dd 8.1, 7.7

H-7 7.44 dd 7.7, 1.4

H-ortho (benzoate) 8.16 d 8.7

H-meta (benzoate) 7.68 d 8.7

NH 11.5 (broad) s -

Table 2: ¹³C NMR Spectral Data of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate
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Carbon Chemical Shift (δ, ppm)

C-2 162.0

C-3 122.7

C-4 140.2

C-4a 120.8

C-5 126.0

C-6 121.6

C-7 124.0

C-8 136.6

C-8a 132.0

C-ipso (benzoate) 128.6

C-ortho (benzoate) 132.2

C-meta (benzoate) 128.6

C-para (benzoate) 138.5

C=O (benzoate) 164.5

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 2,8-Quinolinediol is expected to show characteristic absorptions for the

hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups of its tautomeric forms, as well as

aromatic C-H and C=C stretching vibrations.

For the derivative 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the following significant IR

peaks were reported:

Table 3: FT-IR Spectral Data of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate
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Wavenumber (cm⁻¹) Assignment

3158 N-H stretching

1732 C=O stretching (ester)

1659 C=O stretching (amide)

1604, 1595 C=C stretching (aromatic)

1236, 1085 C-O stretching

740 C-Cl stretching

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, and to deduce its structure by analyzing its fragmentation patterns. The nominal

molecular weight of 2,8-Quinolinediol (C₉H₇NO₂) is 161 g/mol .

An early study by Inagami et al. identified 2,8-quinolinediol in the urine of rats. While the full

fragmentation data from this paper is not readily available, it is expected that the mass

spectrum would show a molecular ion peak (M⁺) at m/z 161. Common fragmentation pathways

for quinoline derivatives involve the loss of small neutral molecules such as CO, HCN, and

H₂O.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2,8-Quinolinediol
are not extensively available in the public domain. However, general methodologies for each

technique are described below.

NMR Spectroscopy Protocol (General)
Sample Preparation: For solution-state NMR, the compound is typically dissolved in a

deuterated solvent (e.g., DMSO-d₆, CDCl₃). For solid-state NMR, the powdered sample is

packed into a zirconia rotor.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key

parameters include the spectral width, acquisition time, relaxation delay, and number of

scans.

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum.

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to

differentiate between CH, CH₂, and CH₃ groups.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (General)
Sample Preparation: For solid samples, the compound is typically mixed with KBr and

pressed into a pellet, or analyzed as a mull with Nujol. Alternatively, Attenuated Total

Reflectance (ATR) can be used for direct analysis of the solid.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum is first collected and automatically subtracted from the sample

spectrum.

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus

wavenumber.

Mass Spectrometry Protocol (General)
Sample Introduction: The sample can be introduced directly into the ion source or after

separation by chromatography (e.g., GC-MS or LC-MS).

Ionization: Common ionization techniques include Electron Ionization (EI) for volatile

compounds and Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight, or ion trap).
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Data Analysis: The mass spectrum shows the relative abundance of different ions. The

molecular ion peak confirms the molecular weight, and the fragmentation pattern provides

structural information.

Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the characterization of a compound like 2,8-
Quinolinediol is depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 2,8-Quinolinediol.
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Conclusion
This guide consolidates the available spectroscopic information for 2,8-Quinolinediol. While a

complete, unified dataset with detailed experimental protocols remains to be published in a

single source, the data from related compounds and the references to key studies provide a

strong foundation for researchers. The provided general experimental protocols and the logical

workflow for spectroscopic analysis serve as a valuable resource for those working with this

and similar quinoline derivatives. Further investigation into the cited literature is recommended

to obtain more detailed experimental parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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